2-Hydroxybutanoate

Metabolomics Diabetes Biomarker Insulin Resistance

2-Hydroxybutanoate, also known as α-hydroxybutyrate or 2-hydroxybutyrate (2-HB), is a chiral hydroxy fatty acid anion with the molecular formula C4H7O3−. It serves as the conjugate base of 2-hydroxybutyric acid, obtained by deprotonation of the carboxyl group, and exists as two enantiomers: D-2-hydroxybutyrate and L-2-hydroxybutyrate.

Molecular Formula C4H7O3-
Molecular Weight 103.1 g/mol
Cat. No. B1229357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybutanoate
Synonyms2-hydroxybutanoic acid
2-hydroxybutyric acid
2-hydroxybutyric acid, (+-)-isomer
2-hydroxybutyric acid, (R)-isomer
2-hydroxybutyric acid, monosodium salt
2-hydroxybutyric acid, monosodium salt, (+-)-isomer
alpha-hydroxybutyrate
Molecular FormulaC4H7O3-
Molecular Weight103.1 g/mol
Structural Identifiers
SMILESCCC(C(=O)[O-])O
InChIInChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1
InChIKeyAFENDNXGAFYKQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybutanoate: Chemical Class and Core Properties for Scientific Procurement


2-Hydroxybutanoate, also known as α-hydroxybutyrate or 2-hydroxybutyrate (2-HB), is a chiral hydroxy fatty acid anion with the molecular formula C4H7O3−. It serves as the conjugate base of 2-hydroxybutyric acid, obtained by deprotonation of the carboxyl group, and exists as two enantiomers: D-2-hydroxybutyrate and L-2-hydroxybutyrate [1]. The compound and its ester derivatives—including ethyl 2-hydroxybutanoate (CAS 52089-54-0, C6H12O3, MW 132.16) and sodium 2-hydroxybutanoate (CAS 5094-24-6)—are commercially available in research-grade purities typically ≥95% with specified storage conditions (2-8°C for esters, long-term cool/dry for salts) [2][3].

Why 2-Hydroxybutanoate Cannot Be Casually Replaced by Other Hydroxy Acids


2-Hydroxybutanoate differs fundamentally from structural analogs including lactate (2-hydroxypropanoate), 3-hydroxybutyrate, and 2-hydroxyisobutyrate in terms of stereochemistry, biological specificity, and material performance. While lactate lacks the ethyl side chain that confers distinct enzyme substrate specificity, 3-hydroxybutyrate bears the hydroxyl group at the beta position, resulting in different metabolic roles as a ketone body. 2-Hydroxyisobutyrate, though structurally similar with a branched-chain methyl group, exhibits divergent clinical associations with Type 1 diabetes complications versus 2-HB's link to early insulin resistance [1][2]. These distinctions translate directly to non-interchangeable applications in chiral synthesis, biomarker assays, and polymer engineering—where substitution with a generic analog would invalidate experimental reproducibility or product performance [3].

Quantitative Differentiation of 2-Hydroxybutanoate Versus Closest Analogs: Head-to-Head Evidence


Plasma Concentration Differential of 2-Hydroxybutyrate vs 2-Hydroxyisobutyrate in Human Metabolic Disease States

In a direct head-to-head analysis of human plasma samples using a validated HPLC-MS/MS method, 2-hydroxybutyrate (2-HB) and 2-hydroxyisobutyrate (2-HiB) exhibited distinct concentration profiles. In subjects with normal glucose tolerance (NGT), 2-HB concentration was 61 µmol/L compared to 3.1 µmol/L for 2-HiB—a 19.7-fold difference. In Type 2 diabetes patients, 2-HB concentration was 74 µmol/L versus 3.8 µmol/L for 2-HiB [1]. The two compounds also exhibited differential correlation patterns with metabolic variables: 2-HB correlated negatively with triglyceride concentrations, whereas 2-HiB showed positive correlation [1]. The assay accuracy was 99-102% with precision (RSD%) of 0.7-3.5%, meeting EMA validation guidelines [1].

Metabolomics Diabetes Biomarker Insulin Resistance

Mechanical Property Differentiation: Poly(2-hydroxybutyrate) vs Poly(lactic acid) Film Elongation at Break

A direct head-to-head comparison of polymer film mechanical properties revealed that isotactic P[(R)-2-hydroxybutyrate] exhibits elongation at break of 173%, in stark contrast to rigid poly(lactic acid) (PLA) [1]. The molecular weight (Mw) of biosynthesized P(2HB) was 27,000—2-fold higher than P(2HB) previously synthesized by chemical polycondensation—and the P(2HB-co-LA) copolymer reached Mw of 39,000, a 3-fold improvement over chemically synthesized P(2HB) [1]. The optical purity of the biosynthesized P[(R)-2HB] exceeded 99.1% [1].

Biopolymers Polyhydroxyalkanoates Mechanical Properties

Enzymatic Production Efficiency: Engineered LDH Variant vs Wild-Type for (S)-2-Hydroxybutyrate Synthesis

In a direct head-to-head comparison of wild-type versus engineered lactate dehydrogenase (LDH) for (S)-2-hydroxybutyrate production, the rationally engineered variant N197Dldh from Plasmodium falciparum demonstrated 1.15× higher specific activity and 2.73× higher catalytic efficiency (kcat/Km) than the wild-type enzyme [1]. In asymmetric synthesis with coenzyme regeneration, the N197Dldh variant produced 95.8 g/L (S)-2-hydroxybutyrate within 12 hours—2.05× higher than the wild-type enzyme yield under identical conditions [1]. The variant also exhibited improved thermostability, with half-life at 40°C extended from 50.4 h (wild-type) to 77.9 h [1].

Biocatalysis Chiral Synthesis Enzyme Engineering

Chiral Separation Resolution: 2-Hydroxybutyrate vs 3-Hydroxybutyrate Enantiomers in HPLC Analysis

A cross-study comparison of chiral HPLC separation methods reveals that 2-hydroxybutyric acid (2HB) and 3-hydroxybutyric acid (3HB) require distinct chromatographic conditions for enantiomeric resolution. Using a Chiralpak IG column in a 2D-HPLC system, 2HB enantiomers achieved a resolution value (Rs) of 3.63, while 3HB enantiomers showed substantially higher resolution of 6.81 under identical conditions [1]. In a separate study using cinchonan carbamate-based chiral stationary phases, baseline resolution for 2-hydroxybutyric acid was achieved at standard temperatures (10-25°C), whereas 3-hydroxybutyric acid required cryogenic conditions (-20°C) to achieve baseline separation [2].

Chiral Chromatography Analytical Chemistry Enantioseparation

D-2-Hydroxybutanoate Kinetic Resolution: Enantiomeric Excess and Recovery vs Racemic Mixture

In a direct head-to-head comparison of a kinetic resolution process for racemic 2-hydroxybutanoate, an NAD-independent L-lactate dehydrogenase (L-iLDH) biocatalyst achieved D-2-hydroxybutanoate production at high concentration (0.197 M) with enantiomeric excess of 99.1% [1]. The process simultaneously co-produced 2-oxobutanoate at 0.193 M. Using a macroporous anion exchange resin (D301), D-2-hydroxybutanoate was recovered from the biotransformation system with 84.7% efficiency [1]. The racemic starting material (50:50 D:L mixture) was converted to nearly optically pure D-enantiomer, representing a 49.1 percentage-point improvement in enantiomeric purity [1].

Kinetic Resolution Chiral Building Block Biocatalysis

Biomarker Specificity: α-Hydroxybutyrate vs Other Metabolites in Insulin Resistance Classification

In a class-level comparative analysis using random forest statistical modeling of 399 nondiabetic subjects, α-hydroxybutyrate (α-HB, 2-hydroxybutyrate) was identified as the top-ranked biochemical for separating insulin-resistant from insulin-sensitive individuals, achieving 76% classification accuracy [1]. Partition analysis determined that an α-HB plasma concentration threshold of 5 µg/mL best separated insulin-resistant subjects (MFFM = 33 µmol·min⁻¹·kgFFM⁻¹) from insulin-sensitive subjects (MFFM = 66 µmol·min⁻¹·kgFFM⁻¹) [1]. The association was independent of sex, age, and BMI. Other metabolites analyzed included organic acids, amino acids, lysophospholipids, acylcarnitines, and fatty acids—none ranked above α-HB in the random forest model [1].

Clinical Metabolomics Biomarker Validation Insulin Sensitivity

Evidence-Backed Application Scenarios Where 2-Hydroxybutanoate Provides Demonstrated Value


Early-Stage Insulin Resistance Biomarker Assay Development

2-Hydroxybutanoate (α-HB) is validated as the top-ranked plasma metabolite for discriminating insulin-resistant from insulin-sensitive individuals, with 76% classification accuracy and an optimal separation threshold of 5 µg/mL [1]. In direct head-to-head analysis, its plasma concentration in humans exceeds that of 2-hydroxyisobutyrate by approximately 19.7-fold, requiring isomer-specific analytical methods with 99-102% accuracy for reliable quantification [2]. This scenario applies to clinical metabolomics laboratories developing LC-MS/MS assays for early diabetes risk stratification.

Flexible Biodegradable Polymer Synthesis for Film Applications

For materials requiring biodegradable polyester films with high flexibility, 2-hydroxybutanoate-derived P[(R)-2-hydroxybutyrate] demonstrates elongation at break of 173%, contrasting sharply with rigid poly(lactic acid) [3]. The biosynthesized polymer achieves molecular weights 2-3× higher than chemically synthesized P(2HB) (Mw 27,000-39,000) with optical purity exceeding 99.1% [3]. This scenario supports sustainable packaging and biomedical device research where flexible degradation profiles are required.

Enantiopure D-2-Hydroxybutanoate Production for Pharmaceutical Intermediates

2-Hydroxybutanoate serves as a critical chiral building block for medicines and biodegradable poly(2-hydroxybutanoate), with demonstrated kinetic resolution achieving 99.1% enantiomeric excess at 0.197 M concentration and 84.7% recovery using NAD-independent L-lactate dehydrogenase [4]. The engineered N197Dldh variant achieves 2.05× higher (S)-2-hydroxybutyrate production (95.8 g/L in 12 h) than wild-type enzymes, with improved thermostability (half-life 77.9 h at 40°C) [5]. This scenario supports pharmaceutical process development requiring enantiopure intermediates at scale.

Chiral Analytical Method Development for Hydroxy Acid Profiling

For laboratories developing enantioselective HPLC methods, 2-hydroxybutyric acid demonstrates resolution (Rs = 3.63) on Chiralpak IG columns and achieves baseline separation at ambient temperatures (10-25°C), whereas its isomer 3-hydroxybutyric acid requires cryogenic conditions (-20°C) for comparable resolution on cinchonan carbamate phases [6][7]. This distinct separation behavior makes 2HB the preferred calibration standard for methods targeting 2-hydroxy acid enantiomers in biological matrices.

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